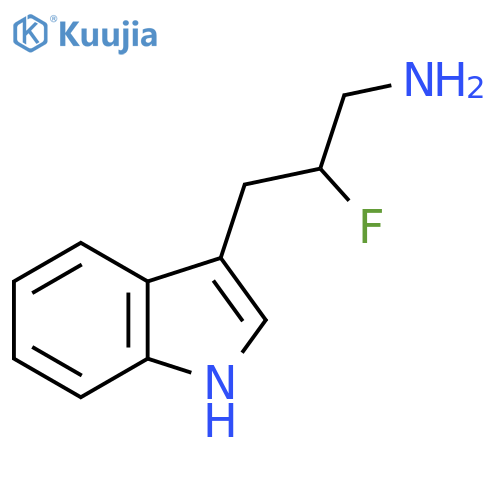

Cas no 2228825-91-8 (2-fluoro-3-(1H-indol-3-yl)propan-1-amine)

2-fluoro-3-(1H-indol-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-3-(1H-indol-3-yl)propan-1-amine

- EN300-1730084

- 2228825-91-8

-

- インチ: 1S/C11H13FN2/c12-9(6-13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2

- InChIKey: LWKZQNRILOYFGD-UHFFFAOYSA-N

- ほほえんだ: FC(CN)CC1=CNC2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 192.10627659g/mol

- どういたいしつりょう: 192.10627659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-fluoro-3-(1H-indol-3-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1730084-5.0g |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine |

2228825-91-8 | 5g |

$5345.0 | 2023-06-04 | ||

| Enamine | EN300-1730084-1g |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine |

2228825-91-8 | 1g |

$1844.0 | 2023-09-20 | ||

| Enamine | EN300-1730084-5g |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine |

2228825-91-8 | 5g |

$5345.0 | 2023-09-20 | ||

| Enamine | EN300-1730084-0.1g |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine |

2228825-91-8 | 0.1g |

$1623.0 | 2023-09-20 | ||

| Enamine | EN300-1730084-1.0g |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine |

2228825-91-8 | 1g |

$1844.0 | 2023-06-04 | ||

| Enamine | EN300-1730084-10g |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine |

2228825-91-8 | 10g |

$7927.0 | 2023-09-20 | ||

| Enamine | EN300-1730084-2.5g |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine |

2228825-91-8 | 2.5g |

$3611.0 | 2023-09-20 | ||

| Enamine | EN300-1730084-0.05g |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine |

2228825-91-8 | 0.05g |

$1549.0 | 2023-09-20 | ||

| Enamine | EN300-1730084-10.0g |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine |

2228825-91-8 | 10g |

$7927.0 | 2023-06-04 | ||

| Enamine | EN300-1730084-0.25g |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine |

2228825-91-8 | 0.25g |

$1696.0 | 2023-09-20 |

2-fluoro-3-(1H-indol-3-yl)propan-1-amine 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

2-fluoro-3-(1H-indol-3-yl)propan-1-amineに関する追加情報

2-fluoro-3-(1H-indol-3-yl)propan-1-amine(CAS No. 2228825-91-8)の科学的特性と応用可能性

2-fluoro-3-(1H-indol-3-yl)propan-1-amineは、有機化学および医薬品研究分野において注目を集めるフッ素化インドール誘導体です。CAS番号2228825-91-8で登録されるこの化合物は、その特異的な分子構造と生物学的活性から、近年の創薬研究で重要なターゲットとして研究されています。

本化合物の最大の特徴は、インドール核に結合したフッ素化プロピルアミン鎖にあります。このユニークな構造は、受容体結合親和性や代謝安定性を向上させる可能性があり、神経科学分野や精神薬理学研究において特に注目されています。2023年の研究動向では、類似構造を持つ化合物が脳血液関門透過性を示すことが報告されており、中枢神経系標的薬開発への応用が期待されています。

合成化学的観点から見ると、2228825-91-8は多段階有機合成によって得られる中間体です。その合成経路では、インドール-3-カルボキシアルデヒドを出発物質とし、フッ素化反応とアミン化反応を経て最終生成物が得られます。このプロセスにおいて、位置選択的フッ素化が重要な技術的課題となっており、近年のフロー化学技術の進歩が合成効率の向上に貢献しています。

物理化学的特性について、2-fluoro-3-(1H-indol-3-yl)propan-1-amineは室温で白色から淡黄色の結晶性粉末として存在します。その溶解性プロファイルは、極性有機溶媒(DMSOやメタノールなど)に良好な溶解性を示す一方、水に対する溶解度は限定的です。この特性は、製剤設計において重要な考慮事項となります。

分析技術の進歩に伴い、本化合物の品質管理も高度化しています。最新のHPLC-MS連用法やNMR分光法により、微量の不純物も検出可能となり、医薬品グレードの材料としての利用が促進されています。特に、キラル中心を有するため、光学分割技術の適用が重要なテーマとなっています。

安全性評価に関する研究では、in vitro試験系を用いた初期スクリーニングが進められています。現段階の知見では、細胞毒性は比較的低いことが報告されており、薬理活性探索研究が活発に行われています。ただし、詳細な薬物動態評価や長期毒性試験は今後の研究課題です。

市場動向として、フッ素含有医薬品の需要は年々増加しており、2228825-91-8のような構造多様性に富む中間体の重要性が高まっています。製薬企業のR&D部門では、ハイスループットスクリーニング用の化合物ライブラリ構築のために、このような特殊な構造を有する化合物への関心が集まっています。

将来展望としては、AI創薬技術の発展に伴い、2-fluoro-3-(1H-indol-3-yl)propan-1-amineの構造活性相関解析がより効率的に行えるようになることが期待されます。特に、分子ドッキングシミュレーションを用いた仮想スクリーニングは、本化合物の潜在的な生物学的ターゲットを同定する有力な手段となり得ます。

学術研究の面では、本化合物を化学プローブとして利用する試みも始まっています。例えば、セロトニン受容体サブタイプの機能解析や、神経伝達調節機構の解明に応用する研究が進行中です。これらの研究は、精神神経疾患の新たな治療法開発につながる可能性を秘めています。

最後に、サステナブルケミストリーの観点から、本化合物のグリーン合成法開発も重要な研究テーマです。近年のバイオカタリシス技術やマイクロリアクターの応用は、従来法に比べて環境負荷の低い製造プロセスの実現に貢献する可能性があります。

2228825-91-8 (2-fluoro-3-(1H-indol-3-yl)propan-1-amine) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)